
Nonanoic acid, 4-sulfophenyl ester, sodium salt
描述
Nonanoic acid, 4-sulfophenyl ester, sodium salt is a chemical compound with the molecular formula C15H21NaO5S. It is known for its surfactant properties, which make it useful in various industrial and research applications. This compound is characterized by the presence of a nonanoic acid esterified with a 4-sulfophenyl group, and it is neutralized with sodium to form the salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 4-sulfophenyl ester, sodium salt typically involves the esterification of nonanoic acid with 4-sulfophenol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, nonanoic acid and 4-sulfophenol, are reacted in the presence of a catalyst and then neutralized with sodium hydroxide. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Nonanoic acid, 4-sulfophenyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Nonanoic acid, 4-sulfophenyl ester, sodium salt has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in biological research to study cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its ability to reduce surface tension and improve the mixing of immiscible liquids.
作用机制
The mechanism of action of nonanoic acid, 4-sulfophenyl ester, sodium salt primarily involves its surfactant properties. The compound has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, allowing it to interact with both water and oil phases. This interaction reduces the surface tension of liquids, enhancing their wetting and dispersing properties. In biological systems, the compound can interact with cell membranes, potentially affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate (SLES): A commonly used surfactant in detergents and personal care products.
Sodium stearate: A surfactant used in soaps and cosmetics.
Uniqueness
Nonanoic acid, 4-sulfophenyl ester, sodium salt is unique due to its specific ester and sulfonate functional groups, which provide distinct chemical and physical properties compared to other surfactants. Its ability to act as both a surfactant and an emulsifier makes it particularly valuable in various industrial and research applications .
属性
CAS 编号 |
89740-11-4 |
|---|---|
分子式 |
C15H22NaO5S |
分子量 |
337.4 g/mol |
IUPAC 名称 |
sodium;4-nonanoyloxybenzenesulfonate |
InChI |
InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-8-15(16)20-13-9-11-14(12-10-13)21(17,18)19;/h9-12H,2-8H2,1H3,(H,17,18,19); |
InChI 键 |
OXLVPVOMNBTNII-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
89740-11-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
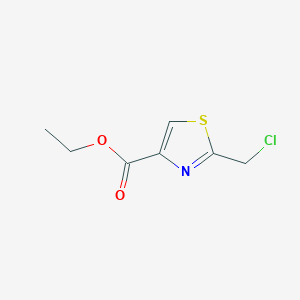
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
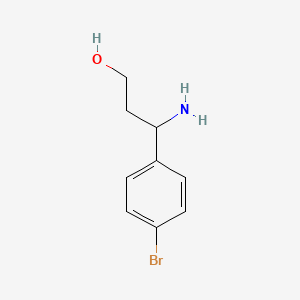
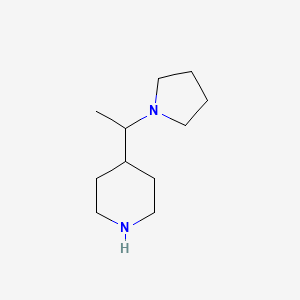
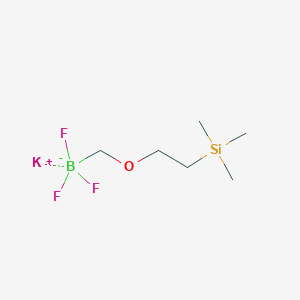
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
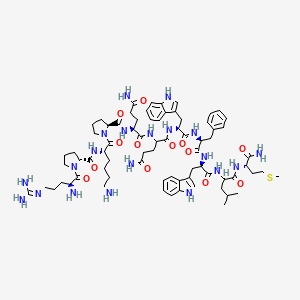
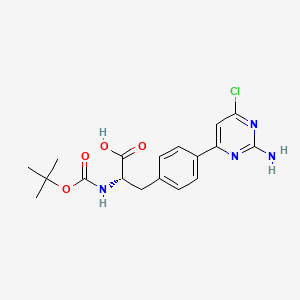
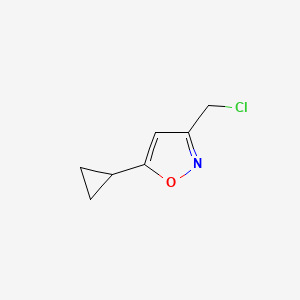

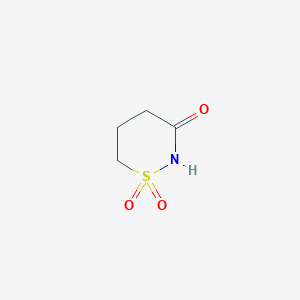
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)
